molecular formula C4H4BrN B1281040 2-bromo-1H-pyrrole CAS No. 38480-28-3

2-bromo-1H-pyrrole

Cat. No.: B1281040
CAS No.: 38480-28-3
M. Wt: 145.99 g/mol
InChI Key: SAQAERNKMHATDZ-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing one nitrogen atom and one bromine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1H-pyrrole can be synthesized through several methods. One common approach involves the bromination of pyrrole using bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction Reactions: Reduction of this compound can yield 2-pyrrolidone derivatives.

Common Reagents and Conditions

Major Products

    Substitution: 2-Amino-1H-pyrrole, 2-thio-1H-pyrrole.

    Oxidation: Pyrrole-2-carboxylic acid.

    Reduction: 2-Pyrrolidone.

Scientific Research Applications

2-Bromo-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine.

    2-Iodo-1H-pyrrole: Contains an iodine atom in place of bromine.

    1H-Pyrrole: Lacks any halogen substitution.

Uniqueness

2-Bromo-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic transformations .

Properties

IUPAC Name

2-bromo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQAERNKMHATDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481704
Record name 2-BROMOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38480-28-3
Record name 2-BROMOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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